![molecular formula C13H18N2O4 B14174073 Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate CAS No. 919771-85-0](/img/structure/B14174073.png)
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate is a chemical compound with a complex structure that includes an ethyl ester, a phenoxy group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amino group. This reduction can be achieved using ammonium chloride and iron powder under mild conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium chloride and iron powder are commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenoxy)acetate: A similar compound with a slightly different structure.
Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.
Uniqueness
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919771-85-0 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2-aminoethylcarbamoyl)phenoxy]acetate |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-5-3-10(4-6-11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17) |
InChI Key |
ZODDFQVXCZVNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


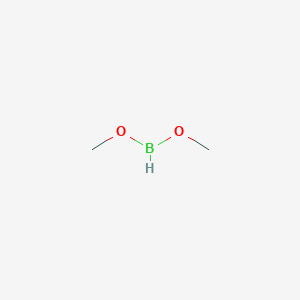

![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
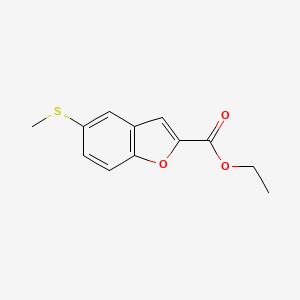
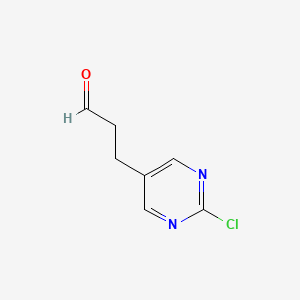
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
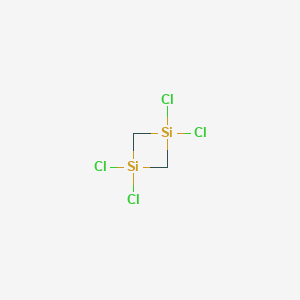
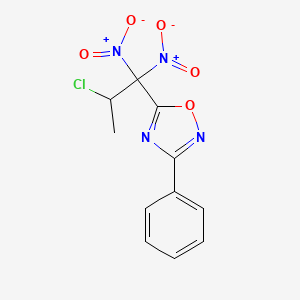

![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

